4,4-Dimethyl-2-phenylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
4,4-dimethyl-2-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-11(13-9-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZSQKLWRBULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including compounds structurally related to 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride, as novel antimalarial agents. For instance, a study identified a class of 4-aryl pyrrolidines that exhibited significant efficacy against Plasmodium falciparum, with lead compounds showing low nanomolar EC50 values and promising oral bioavailability in murine models . This suggests that similar pyrrolidine derivatives could be explored for their antimalarial properties.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrrolidine compounds. Research indicates that certain pyrrolidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases. This is particularly relevant in the context of developing treatments for conditions like Alzheimer's disease, where modulation of cholinergic activity may be beneficial .
Synthetic Applications
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Dynamic Thermodynamic Resolution (DTR) : This method has been employed to achieve high enantiomeric ratios in synthesizing enantioenriched pyrrolidines. The compound can be utilized as a chiral auxiliary or ligand in these transformations .
- Catalytic Dynamic Resolution (CDR) : The compound has been successfully integrated into CDR processes to enhance the efficiency of synthesizing chiral centers in organic molecules .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of pyrrolidine derivatives have provided insights into how modifications to the core structure affect biological activity. For example, variations in substituents on the phenyl ring of pyrrolidines can lead to significant changes in their pharmacological profiles. These findings are crucial for guiding the design of new compounds with enhanced efficacy and reduced side effects .
Table 1: Antimalarial Efficacy of Pyrrolidine Derivatives
| Compound Name | EC50 (nM) | Oral Efficacy (mg/kg/day) | % Inhibition |
|---|---|---|---|
| CWHM-1008 | 46 | ~30 | 98.7 |
| Lead Compound A | 21 | ~20 | 95.0 |
Table 2: Synthesis Conditions for Pyrrolidine Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Dynamic Thermodynamic Resolution | Using chiral ligands at -45 °C | Up to 85% |
| Catalytic Dynamic Resolution | 10 mol% ligand at -78 °C | Up to 90% |
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues from Pyrrolidine and Piperidine Families
The following table highlights key structural analogs of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride, focusing on substituents, molecular weight, and functional groups:
Key Observations :
Physicochemical and Pharmacokinetic Properties
While direct data on 4,4-Dimethyl-2-phenylpyrrolidine HCl are unavailable, inferences can be drawn from related hydrochlorides:
- Solubility : Hydrochloride salts of pyrrolidine/piperidine derivatives (e.g., memantine HCl, triprolidine HCl) generally exhibit high water solubility due to ionic interactions .


- Dissolution Kinetics : Famotidine HCl, a piperidine analog, follows first-order dissolution kinetics (Table 4 in ), suggesting similar pH-dependent solubility profiles for structurally related compounds.

Pharmaceutical Relevance
- Neuroactive Potential: Fluorinated pyrrolidines (e.g., (2R,4S)-4-Fluoro-2-methylpyrrolidine HCl) are intermediates in synthesizing dopamine receptor ligands, suggesting similar applications for the target compound .
- Antihistamine Analogues: Triprolidine HCl (Fig.
Analytical Methods
Spectrophotometric techniques used for memantine HCl quantification (Fig. 1 in ) could be adapted for analyzing 4,4-Dimethyl-2-phenylpyrrolidine HCl, leveraging UV absorption properties of aromatic rings.
Biological Activity
4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1909313-89-8
- Molecular Formula : C13H18ClN
Research indicates that this compound functions primarily as an antagonist to retinol-binding proteins, which play significant roles in various biological processes including vision and cellular growth. Its ability to interact with these proteins suggests potential applications in conditions where retinol metabolism is disrupted.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells, showing significant reductions in cell viability.
- Comparative studies indicate that its activity may be enhanced through structural modifications, such as the introduction of specific substituents on the phenyl ring .
-
Antimicrobial Properties
- Preliminary investigations into the antimicrobial efficacy of this compound have shown promising results against multidrug-resistant strains of bacteria. The compound's structure allows for interactions that could inhibit bacterial growth, although detailed studies are still required to fully elucidate these effects .
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Research Insights
Recent studies have focused on the synthesis and modification of pyrrolidine derivatives to enhance their biological activities. For instance, compounds derived from this compound have been evaluated for their anticancer properties using well-established assays such as MTT and cytotoxicity tests against both cancerous and non-cancerous cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



